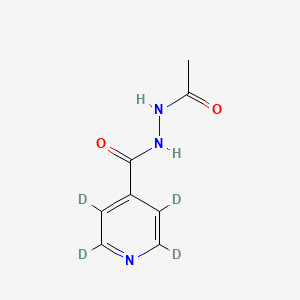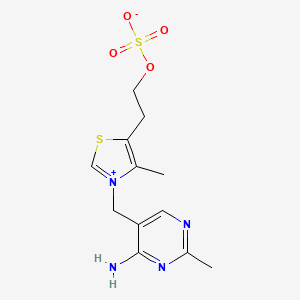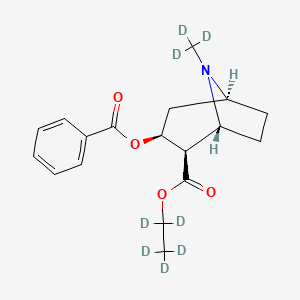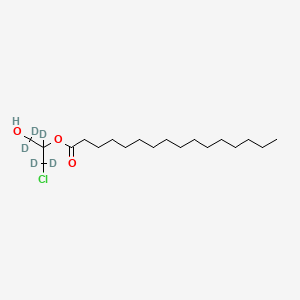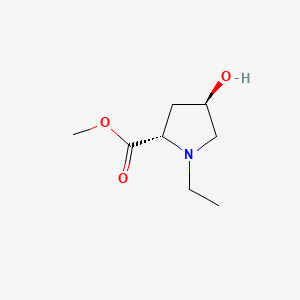
(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methyl and methylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of cyclohexadiene derivatives, which are subjected to methylation and methylenation reactions. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest involvement in oxidative stress and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-(2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)methanol
- (E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)ethanol
Uniqueness
(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol is unique due to its specific substitution pattern and the presence of both methyl and methylene groups on the cyclohexadiene ring
Properties
CAS No. |
156715-11-6 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.205 |
IUPAC Name |
(E)-(2,4-dimethyl-6-methylidenecyclohexa-2,4-dien-1-ylidene)methanol |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)10(6-11)9(3)5-7/h4-6,11H,2H2,1,3H3/b10-6- |
InChI Key |
SFJXXNVXVYZTRK-POHAHGRESA-N |
SMILES |
CC1=CC(=C)C(=CO)C(=C1)C |
Synonyms |
Methanol, (2,4-dimethyl-6-methylene-2,4-cyclohexadien-1-ylidene)-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



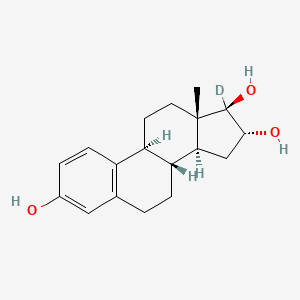
![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)

